![molecular formula C10H15N3O4 B8252342 2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol](/img/structure/B8252342.png)
2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol is an organic compound with a complex structure that includes nitro, amino, and phenoxy groups
Preparation Methods
The synthesis of 2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol typically involves multiple steps. One common method includes the nitration of a phenol derivative followed by methylation and subsequent reaction with ethylene oxide to introduce the ethanol group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or amino derivatives.
Reduction: Using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, the nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction or metabolic processes where the compound acts as an inhibitor or activator.
Comparison with Similar Compounds
Similar compounds to 2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol include:
2-(Methylamino)ethanol: A simpler compound with similar functional groups but lacking the nitro and phenoxy groups.
2-[2-(Dimethylamino)ethoxy]ethanol: Another related compound with dimethylamino and ethoxy groups, used in different industrial applications.
N-Methyl-2-hydroxyethylamine: Shares the amino and ethanol groups but differs in overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
2-[2,4-bis(methylamino)-5-nitrophenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-11-7-5-8(12-2)10(17-4-3-14)6-9(7)13(15)16/h5-6,11-12,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQNAMDPHOQOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1[N+](=O)[O-])OCCO)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
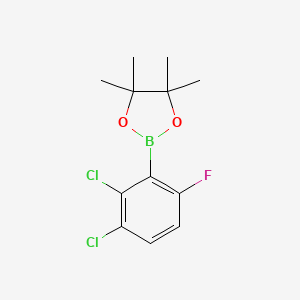
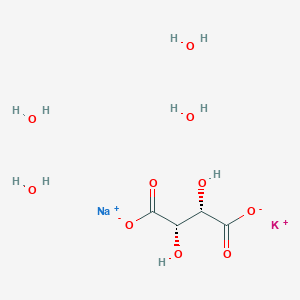
![[2,3-Butanedione di(oxime-kappaN)]dichloro-Nickel](/img/structure/B8252277.png)
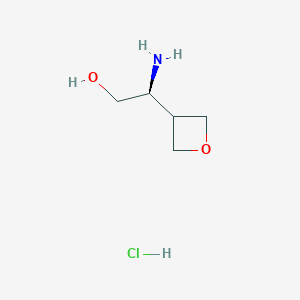
![7-Bromo-2-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8252297.png)
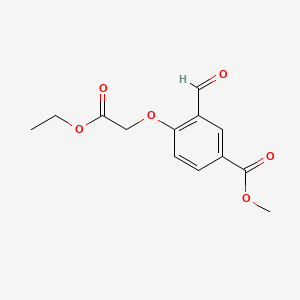
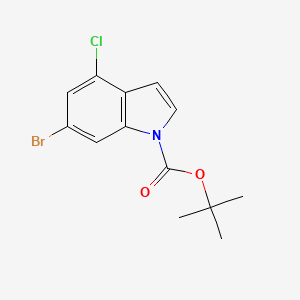
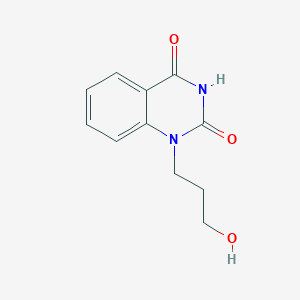
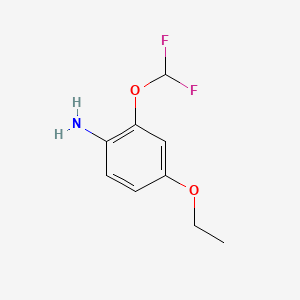
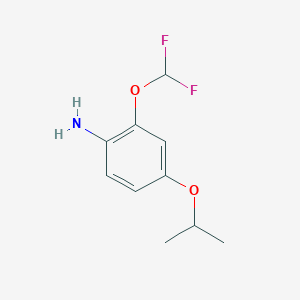
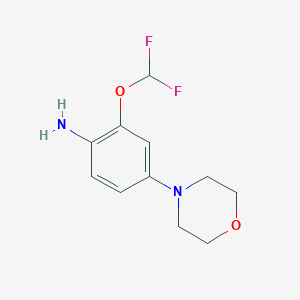
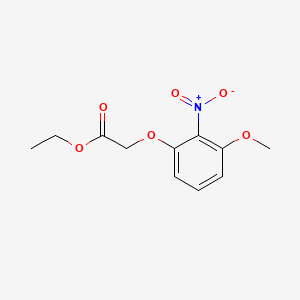
![5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B8252350.png)
![1-[3-(tert-Butoxy)propyl]-3H-quinazoline-2,4-dione](/img/structure/B8252353.png)
